molecular formula C12H11BrO B13150782 (1R)-2-bromo-1-(2-naphthyl)ethanol

(1R)-2-bromo-1-(2-naphthyl)ethanol

Cat. No.: B13150782
M. Wt: 251.12 g/mol
InChI Key: HDRFYKFGBRXGRR-LBPRGKRZSA-N
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Description

(1R)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol is an organic compound that features a bromine atom, a naphthalene ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol typically involves the bromination of 1-(naphthalen-2-yl)ethanol. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for (1R)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-azido-1-(naphthalen-2-yl)ethanol or 2-thiocyanato-1-(naphthalen-2-yl)ethanol.

    Oxidation: Formation of 2-bromo-1-(naphthalen-2-yl)ethanal or 2-bromo-1-(naphthalen-2-yl)ethanoic acid.

    Reduction: Formation of 1-(naphthalen-2-yl)ethanol.

Scientific Research Applications

(1R)-

Properties

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

IUPAC Name

(1R)-2-bromo-1-naphthalen-2-ylethanol

InChI

InChI=1S/C12H11BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2/t12-/m0/s1

InChI Key

HDRFYKFGBRXGRR-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](CBr)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CBr)O

Origin of Product

United States

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